1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

描述

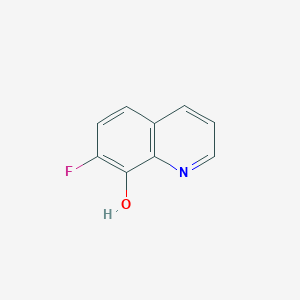

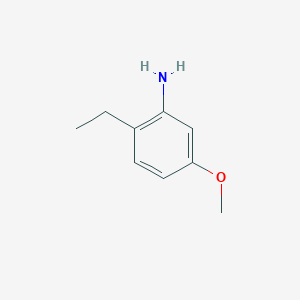

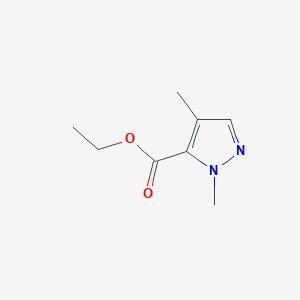

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a chemical compound that can be synthesized and utilized in various organic reactions to create complex molecules. The compound features an allyl group attached to a cyclopropane ring, which is further substituted with a tert-butyl sulfonamide group. This structure is of interest due to its potential reactivity and the presence of stereocenters that can be exploited in asymmetric synthesis.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in several studies. For instance, a formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has been promoted by AlCl3, leading to the formation of indane derivatives with high stereoselectivity . Although this study does not directly describe the synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide, it provides insight into the types of reactions that cyclopropane-containing sulfonamides can undergo.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with interactions between different functional groups affecting the overall conformation and reactivity. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . These structural details are crucial for understanding the reactivity and potential applications of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.

Chemical Reactions Analysis

Chemical reactions involving sulfonamide derivatives can be highly stereoselective. The palladium-catalyzed asymmetric synthesis of allylic tert-butyl sulfones and sulfides is one such example, where kinetic resolution of the allylic substrate occurs, leading to products with high enantiomeric excess . Similarly, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides through chiral palladium-catalyzed N-allylation demonstrates the potential for creating optically active N-allylated sulfonamide derivatives . These studies suggest that 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide could also be involved in enantioselective reactions, potentially yielding products with high stereochemical purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide would be influenced by its molecular structure. The presence of the tert-butyl group could impart steric bulk, affecting the compound's solubility and reactivity. The sulfonamide functionality is known for its ability to participate in hydrogen bonding, which could influence the boiling point, melting point, and solubility in various solvents. While the specific properties of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide are not detailed in the provided papers, the properties of similar compounds can provide a basis for predicting its behavior .

科学研究应用

钯催化的不对称合成

- 烯丙基砜的不对称合成:Jagusch 等人 (2004) 的一项研究描述了通过外消旋烯丙基亚磺酸盐的高度选择性钯催化 1,3-重排合成环状和非环状烯丙基 S-芳基和 S-烷基砜,其中包括类似于 1-烯丙基-N-叔丁基环丙烷-1-磺酰胺的化合物 (Jagusch、Gais 和 Bondarev,2004)。

手性配体应用

- 不对称合成中的手性 N-叔丁基亚磺酰亚胺:董等人 (2015) 强调了手性 N-叔丁基亚磺酰亚胺在不对称化学转化中的应用,这与感兴趣的结构密切相关 (董、徐、冯、孙和林,2015)。

轴向手性磺酰胺的催化不对称合成

- N-C 轴向手性磺酰胺:菊池等人 (2019) 探索了 N-C 轴向手性磺酰胺的催化不对称合成,再次证明了磺酰胺衍生物在合成化学中的相关性 (菊池、中村、松冈、浅见和北川,2019)。

有机金属反应和催化

- 自由基介导的磺酰基炔基化、烯丙基化和氰化:吴等人 (2021) 讨论了丙烷的自由基介导双官能化,包括形成磺酰基炔基/烯丙基/氰基取代衍生物。这展示了在药物化学和有机金属反应中的高级应用 (吴、徐、张、吴和朱,2021)。

属性

IUPAC Name |

N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTSXSSISAWHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619514 | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide | |

CAS RN |

669008-27-9 | |

| Record name | N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)